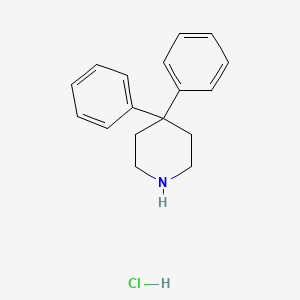

4,4-Diphenylpiperidine hydrochloride

描述

Historical Context and Evolution within Piperidine (B6355638) Chemistry

The story of 4,4-diphenylpiperidine (B1608142) hydrochloride is intrinsically linked to the broader history of piperidine chemistry, which dates back to the 19th century with the isolation of piperidine from pepper. The exploration of piperidine-containing compounds in medicinal chemistry gained significant momentum in the mid-20th century, leading to the discovery of potent analgesics and other centrally acting agents.

The deliberate synthesis and investigation of 4,4-disubstituted piperidines marked a significant evolutionary step. Researchers began to appreciate that the substitution at the 4-position of the piperidine ring could dramatically influence pharmacological activity. Early investigations into this class of compounds laid the groundwork for understanding their structure-activity relationships (SAR). A notable example from this era of exploration is the development of budipine, a 1-tert-butyl-4,4-diphenylpiperidine derivative investigated for its potential in treating Parkinson's disease. These foundational studies demonstrated the therapeutic potential of the 4,4-diphenylpiperidine scaffold and catalyzed further research into its diverse applications.

Significance of the 4,4-Diphenylpiperidine Scaffold in Medicinal Chemistry

The 4,4-diphenylpiperidine scaffold is a privileged structure in medicinal chemistry due to its unique combination of rigidity and lipophilicity, which allows for specific and high-affinity interactions with a variety of biological targets. The two phenyl groups at the 4-position create a bulky, hydrophobic moiety that can effectively occupy binding pockets in receptors and enzymes.

The versatility of this scaffold is evident in the wide range of therapeutic areas where its derivatives have shown promise. Beyond its initial exploration in the realm of neuropharmacology for conditions like Parkinson's disease, the 4,4-diphenylpiperidine core has been incorporated into:

Analgesics: Acting on opioid receptors to provide pain relief.

Antipsychotics: Modulating dopamine (B1211576) and serotonin (B10506) receptors.

Antiviral agents: As demonstrated in recent studies, derivatives have shown activity against influenza viruses by inhibiting viral entry into host cells. nih.gov

Serotonin 5-HT2C Receptor Modulators: Influencing appetite and potentially offering treatments for obesity and substance use disorders. nih.gov

The ability to modify the piperidine nitrogen and the phenyl rings allows for fine-tuning of the pharmacological profile, making the 4,4-diphenylpiperidine scaffold a continuously fruitful area of research for drug discovery.

Current State of Research and Emerging Trends for 4,4-Diphenylpiperidine Hydrochloride

Current research on this compound and its derivatives is characterized by a drive towards greater specificity and novel therapeutic applications. Modern synthetic methodologies are enabling the creation of increasingly complex and diverse libraries of these compounds for high-throughput screening.

Emerging trends in this field include:

Targeting Novel Receptors: Researchers are exploring the interaction of 4,4-diphenylpiperidine derivatives with a wider array of biological targets beyond the classical CNS receptors.

Development of Allosteric Modulators: There is growing interest in developing derivatives that act as positive allosteric modulators (PAMs), which can enhance the effect of the natural ligand, offering a more subtle and potentially safer therapeutic approach. nih.gov

Antiviral Drug Development: The discovery of N-benzyl-4,4-disubstituted piperidines as potent inhibitors of the influenza H1N1 virus has opened up a new avenue for the application of this scaffold in infectious disease research. nih.gov

These trends highlight the adaptability of the 4,4-diphenylpiperidine core to address contemporary health challenges.

Defining the Research Landscape for this compound Derivatives

The research landscape for this compound derivatives is shaped by ongoing efforts to understand and exploit their structure-activity relationships (SAR) and to develop efficient and versatile synthetic strategies.

Synthetic Methodologies: A variety of synthetic routes have been developed to access the 4,4-diphenylpiperidine core. One common approach involves the regioselective reaction of piperidine derivatives with benzene (B151609) under Friedel-Crafts conditions. nih.gov More recent innovations include the use of multicomponent reactions, such as the Ugi four-component reaction, which allows for the rapid generation of diverse libraries of 4,4-disubstituted piperidines. nih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for optimizing the therapeutic properties of 4,4-diphenylpiperidine derivatives. These studies systematically modify different parts of the molecule—the substituent on the piperidine nitrogen, and the phenyl rings—to determine their impact on potency, selectivity, and pharmacokinetic properties. For example, in the context of influenza virus inhibitors, SAR studies have revealed that specific substitutions on the N-benzyl group are critical for potent antiviral activity. nih.gov

The continued exploration of new synthetic routes and the detailed elucidation of SAR will undoubtedly lead to the discovery of novel and improved therapeutic agents based on the enduring 4,4-diphenylpiperidine scaffold.

Structure

3D Structure of Parent

属性

IUPAC Name |

4,4-diphenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N.ClH/c1-3-7-15(8-4-1)17(11-13-18-14-12-17)16-9-5-2-6-10-16;/h1-10,18H,11-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBVKKWTZYRNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213053 | |

| Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63675-71-8 | |

| Record name | Piperidine, 4,4-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63675-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 4,4-diphenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4,4-Diphenylpiperidine (B1608142) and its Hydrochloride Salt

The traditional synthesis of 4,4-diphenylpiperidine relies on well-understood chemical transformations that have been refined over time. These methods provide reliable access to the target compound through multi-step sequences.

Reaction of Piperidine (B6355638) Derivatives with Phenylating Agents

One approach to forming aryl-piperidine bonds involves the reaction of piperidine precursors with suitable phenylating agents. For instance, a nucleophilic substitution reaction can be employed where a piperidine derivative reacts with a phenyl source. A common strategy involves the use of organometallic reagents or reactions catalyzed by transition metals. For example, N-protected piperidine can be reacted with bromobenzene (B47551) in the presence of a base like potassium tert-butoxide. google.com This type of reaction, often falling under the category of Buchwald-Hartwig amination or similar cross-coupling reactions, is fundamental in forming the N-phenyl bond, which can be a precursor step before the introduction of the C-4 phenyl groups.

Friedel-Crafts Acylation and Subsequent Transformations

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a powerful method for introducing acyl groups onto an aromatic ring, which can then be transformed into the desired diphenyl moiety. nih.govmdpi.com This synthetic strategy typically involves a multi-step process.

A plausible sequence begins with the Friedel-Crafts acylation of benzene (B151609) with a protected piperidine-4-carbonyl chloride. The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). youtube.comyoutube.com The resulting ketone, 1-acetyl-4-benzoylpiperidine, can then undergo a second Friedel-Crafts-type reaction or be converted to an alcohol and subsequently subjected to another phenylation step. The final key transformation involves the reduction of the carbonyl group to a methylene (B1212753) group, often achieved through methods like the Wolff-Kishner or Clemmensen reduction, to yield the 4,4-diphenylpiperidine scaffold. youtube.com

Table 1: Illustrative Friedel-Crafts Acylation Pathway

| Step | Reactants | Reagents/Catalysts | Intermediate/Product |

|---|---|---|---|

| 1. Acylation | Benzene, 1-Acetylpiperidine-4-carbonyl chloride | AlCl₃ | 1-Acetyl-4-benzoylpiperidine |

| 2. Phenylation | 1-Acetyl-4-benzoylpiperidine | Phenylmagnesium bromide | 1-Acetyl-4-(diphenylhydroxymethyl)piperidine |

| 3. Reduction | 1-Acetyl-4-(diphenylhydroxymethyl)piperidine | H₂, Pd/C | 1-Acetyl-4,4-diphenylpiperidine |

Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol (B145695) or ether. google.com

Grignard Reagent Addition Strategies for Diphenyl Moiety Introduction

One of the most direct and efficient methods for introducing the 4,4-diphenyl group is through the use of Grignard reagents. chemguide.co.uk This strategy typically employs a commercially available or readily synthesized N-protected 4-piperidone (B1582916) as the starting material.

The core of this method is the double addition of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), to the ketone functionality of the 4-piperidone. nih.gov The first equivalent of the Grignard reagent adds to the carbonyl carbon, forming a magnesium alkoxide intermediate. The subsequent addition of a second equivalent of PhMgBr is not possible on the tertiary alcohol. Instead, the reaction is typically designed to start from a precursor that allows for two successive additions. A more common approach is the reaction of PhMgBr with an ester, such as ethyl 1-benzyl-piperidine-4-carboxylate. Two equivalents of the Grignard reagent add to the ester, first displacing the ethoxy group to form a ketone intermediate in situ, which then immediately reacts with the second equivalent to yield the diphenylmethanol (B121723) derivative.

The resulting tertiary alcohol, 1-benzyl-4-(diphenylhydroxymethyl)piperidine, is then deoxygenated. This reduction can be achieved through various methods, including catalytic hydrogenation, which simultaneously removes the hydroxyl group and can also cleave the N-benzyl protecting group, yielding the final 4,4-diphenylpiperidine.

Table 2: Grignard Reagent Addition Summary

| Starting Material | Grignard Reagent | Key Intermediate | Final Product (Free Base) |

|---|---|---|---|

| Ethyl 1-benzylpiperidine-4-carboxylate | Phenylmagnesium bromide (2 eq.) | 1-Benzyl-4-(diphenylhydroxymethyl)piperidine | 4,4-Diphenylpiperidine |

The synthesis is completed by dissolving the 4,4-diphenylpiperidine free base in an appropriate solvent and adding hydrochloric acid to precipitate the hydrochloride salt. google.com

N-Acetylation and Deacetylation in Synthetic Sequences

In many synthetic routes towards 4,4-diphenylpiperidine, the piperidine nitrogen is protected to prevent it from interfering with reactions at other sites of the molecule. N-acetylation is a common protection strategy due to the stability of the acetyl group under many reaction conditions and its relatively straightforward removal. nih.gov

N-Acetylation: The piperidine nitrogen can be acetylated using reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base. This step is often performed early in the synthesis to protect the secondary amine before subjecting the molecule to organometallic reagents (like Grignard reagents) or strong acids (used in Friedel-Crafts reactions).

Deacetylation: The removal of the N-acetyl group, or deacetylation, is typically accomplished by hydrolysis under acidic or basic conditions. nih.gov For example, heating the N-acetylated compound in aqueous hydrochloric acid or with a base like sodium hydroxide (B78521) will cleave the amide bond, liberating the secondary amine of the piperidine ring. This step is usually performed near the end of the synthetic sequence to yield the final product.

Novel Synthetic Approaches and Catalytic Methods for 4,4-Diphenylpiperidine Scaffolds

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally benign methods. Research into novel approaches for constructing piperidine scaffolds includes the use of advanced catalytic systems to control reaction outcomes. nih.gov

Regioselective Synthesis of 1-Alkyl-4,4-diphenylpiperidines

The synthesis of N-alkylated (or 1-alkyl) derivatives of 4,4-diphenylpiperidine is of significant interest. The challenge often lies in achieving regioselectivity, ensuring that alkylation occurs specifically at the nitrogen atom without competing reactions. mdpi.com

Direct N-alkylation of 4,4-diphenylpiperidine is the most common method. This involves reacting the parent compound with an alkyl halide (e.g., propyl bromide, methyl iodide) in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction.

More advanced and novel catalytic methods aim to improve the efficiency and selectivity of this transformation. For example, transition-metal-catalyzed N-alkylation reactions can offer milder reaction conditions and broader substrate scope. While specific catalytic systems for the regioselective alkylation of 4,4-diphenylpiperidine are part of ongoing research, the principles of modern catalytic N-alkylation are applicable. These can include reductive amination, where 4,4-diphenylpiperidine is reacted with an aldehyde or ketone in the presence of a reducing agent and potentially a catalyst, to form the N-alkylated product. The development of catalysts that can selectively promote C-N bond formation at the piperidine nitrogen represents a key area of contemporary synthetic research. researchgate.net

Multi-component Reactions in Piperidine Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like piperidine derivatives in a single step, enhancing synthetic efficiency by combining three or more starting materials. mdpi.com The Ugi four-component reaction (Ugi-4CR) is a notable example used to generate structurally diverse 1,4,4-trisubstituted piperidines. nih.gov This reaction typically involves an N-substituted 4-piperidone, an isocyanide, a primary amine, and a carboxylic acid. nih.gov This methodology allows for the rapid assembly of a library of compounds with varied substituents, which is particularly useful in medicinal chemistry. nih.gov

The synthesis can be performed in a single step using commercially available reagents. For instance, reacting an N-substituted 4-piperidone with various isocyanides, primary amines, and amino acids in methanol (B129727) at room temperature can yield the target compounds in moderate to good yields. nih.gov If the required N-substituted 4-piperidone is not commercially available, an alternative two-step approach can be employed: first performing the Ugi-4CR with a basic 4-piperidone, followed by N-alkylation of the product. nih.gov

Another relevant MCR is the Strecker reaction, which is used to synthesize α-amino nitriles from a ketone or aldehyde, an amine, and a cyanide source. This method is instrumental in creating the 4-amino-4-carboxylic ester moiety found in certain piperidine-based compounds. mdpi.com The reaction begins with the condensation of an amine with a carbonyl compound to form an imine, which is then attacked by a cyanide ion. mdpi.com

A piperidine-catalyzed four-component reaction has also been developed for the synthesis of polyfunctionalized 1,4-dihydropyridines, demonstrating the utility of the piperidine core itself as a catalyst in complex transformations. researchgate.net

Hydrogenation and Dearomatization Strategies for Piperidine Ring Formation

The formation of the piperidine ring is frequently achieved through the hydrogenation of pyridine (B92270) precursors, a fundamental process in organic synthesis. nih.gov This transformation typically requires catalysts and can involve harsh conditions, though milder methods have been developed. nih.govresearchgate.net The aromaticity of the pyridine ring makes its reduction challenging, often necessitating elevated temperatures and high pressures of hydrogen gas. researchgate.netasianpubs.org

Catalytic hydrogenation is a common method, employing various transition metal catalysts. nih.gov Platinum (IV) oxide (PtO₂), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines in glacial acetic acid under hydrogen pressures of 50 to 70 bar at room temperature. asianpubs.org Palladium on carbon (Pd/C) is another widely used catalyst, particularly for the selective hydrogenation of arylpyridines like 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713). d-nb.info Bimetallic catalysts, such as palladium-copper or palladium-silver nanoparticles, have shown high activity and selectivity in pyridine hydrogenation, achieving 99% conversion and 99% selectivity to piperidine under relatively mild conditions (60°C, 70 atm H₂). researchgate.net

Dearomatization of pyridines represents an alternative and powerful strategy to access the piperidine scaffold. nih.govmdpi.com This can be achieved through nucleophilic addition to activated pyridinium (B92312) salts. nih.govmdpi.com For example, treatment of pyridine with sodium borohydride (B1222165) and methyl chloroformate results in the formation of an N-carbomethoxypyridinium salt, which is then reduced by a hydride to yield a dihydropyridine (B1217469) derivative. nih.gov This intermediate can be further reduced to the corresponding piperidine. nih.gov Chemo-enzymatic approaches have also been developed, combining chemical synthesis with biocatalysis for the asymmetric dearomatization of activated pyridines to produce substituted piperidines. acs.org

Below is a table summarizing various hydrogenation conditions for pyridine derivatives.

| Catalyst | Substrate | Reductant/Conditions | Solvent | Product | Conversion/Selectivity | Reference |

| PtO₂ (Adams' catalyst) | Substituted Pyridines | H₂ (50-70 bar) | Glacial Acetic Acid | Substituted Piperidines | Not specified | asianpubs.org |

| 10% Pd/C | 4-Phenylpyridine | H₂ (30 bar), 110°C | Ethyl Acetate (EtOAc) | 4-Phenylpiperidine | 87% Conversion | d-nb.info |

| 1% Pd-Ag/Al₂O₃ | Pyridine | H₂ (70 atm), 60°C | Not specified | Piperidine | 99% Conversion, 99% Selectivity | researchgate.net |

| Rh/C | Pyridines | H₂ (low pressure) | Not specified | Piperidines | Not specified | asianpubs.org |

| Rhodium(I) complex | Fluoropyridines | Pinacol borane | Not specified | Fluoropiperidines | High diastereoselectivity | nih.gov |

Stereoselective Synthesis of 4,4-Diphenylpiperidine Derivatives

While the 4-position of 4,4-diphenylpiperidine is an achiral quaternary center, the stereoselective synthesis of its derivatives focuses on establishing defined stereochemistry at other positions of the piperidine ring (e.g., C-2, C-3, C-5, or C-6). Achieving stereocontrol is a significant challenge in piperidine synthesis. digitellinc.com

Asymmetric hydrogenation of pyridine derivatives is a key strategy. nih.gov The conversion of pyridines to pyridinium salts lowers the resonance energy and facilitates reduction under milder conditions, enabling the use of chiral catalysts. dicp.ac.cn Chiral rhodium complexes, for instance, have been used in the asymmetric hydrogenation of pyridinium salts to produce chiral piperidines. nih.gov Another approach involves asymmetric reductive transamination, where a chiral amine is used to replace the nitrogen atom of the parent pyridine, inducing chirality in the final piperidine product through a rhodium-catalyzed transfer hydrogenation. dicp.ac.cn

Chemo-enzymatic methods provide a highly efficient route to stereo-enriched piperidines. A one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines with precise stereocontrol. acs.org

Furthermore, the direct C-H functionalization of the piperidine ring can be achieved stereoselectively. Using specific rhodium catalysts, it is possible to control the site of functionalization (C-2, C-3, or C-4) and achieve high diastereoselectivity. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to generate 2-substituted and 4-substituted piperidine analogues with high diastereomeric ratios. nih.gov Although direct stereoselective synthesis at the C-4 position of a 4,4-diphenyl scaffold is not applicable, these methods are crucial for creating complex, chiral derivatives of the core structure.

Derivatization Strategies for Structural Modification

The secondary amine of the piperidine ring is a common site for structural modification through N-alkylation and N-acylation. These reactions allow for the introduction of a wide variety of substituents, significantly altering the molecule's properties.

N-Alkylation is typically achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. researchgate.netsciencemadness.org Another method is reductive alkylation, which involves reacting the piperidine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. google.com

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or an anhydride. google.comnih.gov This reaction is often performed in the presence of a base to neutralize the acidic byproduct. For example, the synthesis of 1,4-diacetyl-4-phenyl-1,4-dihydropyridine is achieved by reacting 4-phenylpyridine with acetic anhydride in the presence of indium powder. google.com N-acylation can also be a key step in the synthesis of N-heteroarenes via Minisci-type oxidative acylation reactions. mdpi.com

The table below provides examples of reagents used for N-functionalization of piperidine and related scaffolds.

| Reaction Type | Reagent(s) | Base/Catalyst | Solvent | Resulting N-Substituent | Reference |

| N-Alkylation | Alkyl Bromide/Iodide | K₂CO₃ | DMF | Alkyl | researchgate.net |

| N-Alkylation | Alkyl Halide | NaH | DMF | Alkyl | researchgate.net |

| N-Acylation | Acyl Chloride | Amine Base | Dichloromethane | Acyl | nih.gov |

| N-Acylation | Acetic Anhydride | Indium | None | Acetyl | google.com |

| N-Acylation | Phenylsulfonyl Chloride | Amine Base | Dichloromethane | Phenylsulfonyl | nih.gov |

| N-Alkylation | Benzyl Halide | K₂CO₃ | DMF | Benzyl | nih.gov |

Introducing substituents onto the phenyl rings of 4,4-diphenylpiperidine is generally accomplished by using appropriately substituted starting materials rather than by direct electrophilic aromatic substitution on the final piperidine product. The conditions required for aromatic substitution could potentially lead to unwanted side reactions on the saturated piperidine ring.

The synthesis would typically commence with a substituted benzophenone (B1666685) derivative, which can then be used to construct the piperidine ring around the pre-functionalized diaryl ketone core. Alternatively, a strategy involving an N-protected 4-piperidone as a starting material can be employed. This ketone can undergo a double Grignard reaction with a substituted phenylmagnesium halide or a similar organometallic reagent to install the two desired substituted phenyl groups at the 4-position. This approach allows for significant diversity in the substitution patterns on the aromatic rings. nih.govresearchgate.net

For example, the synthesis of various phenylpiperazine derivatives with electron-withdrawing groups (such as Cl, F, NO₂, CF₃) on the aromatic ring has been shown to be important for their biological activity. researchgate.net These syntheses rely on starting with pre-substituted aniline (B41778) or other aromatic precursors.

The 4-position in 4,4-diphenylpiperidine is a quaternary carbon, making direct functionalization at this site exceptionally difficult. Therefore, synthetic strategies focus on constructing the 4,4-disubstituted pattern from a suitable precursor, most commonly an N-substituted-4-piperidone. researchgate.netyoutube.comchemrevlett.com

The general approach involves a two-step sequence:

Synthesis of N-substituted-4-piperidone: These valuable intermediates can be prepared through methods like the Dieckmann condensation of an amine diester. sciencemadness.org

Addition of Phenyl Groups: The ketone functionality of the 4-piperidone is then subjected to a double nucleophilic addition using an excess of a phenyl organometallic reagent, such as phenyllithium (B1222949) or phenylmagnesium bromide. This reaction forms a tertiary alcohol, which is subsequently dehydroxylated to yield the 4,4-diphenylpiperidine scaffold.

This strategy also allows for the synthesis of analogs where one of the phenyl groups is replaced by another substituent. For instance, reacting 1-benzyl-3-methyl-4-piperidone (B123424) with aniline and then cyanide generates a 4-amino-4-phenyl derivative. researchgate.net Similarly, 4-aryl-4-acyl piperidines have been synthesized from 4-phenylpyridine precursors, which are first acylated and then reduced. google.com These examples highlight the versatility of the 4-piperidone intermediate in accessing a wide range of 4,4-disubstituted piperidine derivatives. nih.gov

Synthesis of Sila-Analogues of 4,4-Diphenylpiperidines

The replacement of the carbon atom at the 4-position of the 4,4-diphenylpiperidine scaffold with a silicon atom, a process known as sila-substitution, has been a subject of interest in medicinal chemistry. This modification can lead to compounds with altered physicochemical properties and potentially different pharmacological profiles. The synthesis of these sila-analogues, specifically 1-R-4,4-diphenyl-4-sila-piperidines, has been accomplished through multi-step synthetic routes.

A key strategy for the synthesis of the 4,4-diphenyl-4-sila-piperidine core involves the use of a suitable silicon-containing precursor, which is then elaborated to construct the piperidine ring. One common starting material for these syntheses is tetramethoxysilane (B109134). The synthetic sequence typically begins with the introduction of the two phenyl groups to the silicon atom.

A general and illustrative multi-step synthesis of 1-alkyl-4,4-diphenyl-4-silapiperidines commences with diphenyldivinylsilane. This starting material can be transformed into the key intermediate, bis(2-bromoethyl)diphenylsilane, through the anti-Markovnikov addition of hydrogen bromide, often initiated by a radical initiator such as dibenzoyl peroxide.

The crucial cyclization step to form the 4-sila-piperidine ring is achieved by reacting the bis(2-bromoethyl)diphenylsilane intermediate with a primary amine (R-NH₂). This reaction, typically carried out in a suitable solvent, leads to the formation of the desired 1-alkyl-4,4-diphenyl-4-silapiperidine. The nature of the 'R' group on the amine determines the substituent at the 1-position of the final piperidine ring.

An alternative and often more versatile approach to specific sila-analogues, such as sila-haloperidol, employs a protecting group strategy to achieve the desired substitution pattern. The 2,4,6-trimethoxyphenyl group has been effectively utilized as a protecting group for one of the positions on the silicon atom. This allows for the sequential and controlled introduction of different substituents onto the silicon center, providing a more flexible synthetic route to complex sila-piperidine derivatives.

The table below summarizes the key steps and intermediates in a typical synthesis of a 1-alkyl-4,4-diphenyl-4-silapiperidine.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | Diphenyldivinylsilane | HBr, Dibenzoyl peroxide | Bis(2-bromoethyl)diphenylsilane | Radical-initiated anti-Markovnikov addition of HBr across the vinyl double bonds to form the dibromo intermediate. |

| 2 | Bis(2-bromoethyl)diphenylsilane | Primary amine (R-NH₂) | 1-Alkyl-4,4-diphenyl-4-silapiperidine | Cyclization reaction where the primary amine displaces the two bromine atoms to form the heterocyclic silapiperidine ring. |

Detailed Research Findings

Research into the synthesis of sila-analogues of 4,4-diphenylpiperidines has demonstrated the viability of the synthetic routes described above. For instance, the synthesis of a series of 1-R-4,4-diphenyl-4-sila-piperidines (where R = H, CH₃, i-propyl, and t-butyl) has been reported, showcasing the versatility of the cyclization reaction with different primary amines. researchgate.net

In the synthesis of more complex analogues like sila-haloperidol, the multi-step approach starting from tetramethoxysilane has been successfully implemented. mdpi.comvanderbilt.edu This synthesis involves the sequential Grignard reactions to introduce the desired aryl groups, followed by the formation of a divinylsilane intermediate, which is then converted to the bis(2-bromoethyl)silane precursor for cyclization. mdpi.com The use of the 2,4,6-trimethoxyphenyl protecting group has been highlighted as a key step in achieving the synthesis of asymmetrically substituted sila-piperidines. mdpi.com

The characterization of the synthesized sila-analogues and their intermediates is typically performed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm their chemical structures.

Advanced Analytical Characterization and Spectroscopic Investigations

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable insights into the molecular framework of 4,4-Diphenylpiperidine (B1608142) hydrochloride, allowing for the precise assignment of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Positional and Conformational Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule.

Aromatic Protons: The protons on the two phenyl rings are expected to resonate in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. The multiplicity of these signals would depend on the substitution pattern and coupling between adjacent protons.

Piperidine (B6355638) Ring Protons: The protons on the piperidine ring would appear more upfield. The protons at the C2 and C6 positions (adjacent to the nitrogen atom) would be deshielded compared to the protons at C3 and C5. The protonated nitrogen (N-H) would likely appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration. The proton at C4 is absent due to the diphenyl substitution.

Conformational Analysis: The coupling constants between the piperidine ring protons can provide valuable information about the preferred chair conformation of the ring and the axial or equatorial orientation of the substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments.

Aromatic Carbons: The carbon atoms of the phenyl rings are expected to show signals in the aromatic region of the spectrum, typically between δ 120 and 150 ppm. The quaternary carbon atom of the phenyl ring attached to the piperidine ring would likely have a distinct chemical shift.

Piperidine Ring Carbons: The carbon atoms of the piperidine ring would resonate in the aliphatic region. The C4 carbon, being a quaternary carbon bearing two phenyl groups, would have a characteristic chemical shift. The C2 and C6 carbons, being adjacent to the nitrogen atom, would be deshielded relative to the C3 and C5 carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4-Diphenylpiperidine Hydrochloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 120 - 140 |

| Aromatic C (quaternary) | - | 140 - 150 |

| Piperidine C2-H, C6-H | 3.0 - 3.5 | 45 - 55 |

| Piperidine C3-H, C5-H | 1.5 - 2.5 | 25 - 35 |

| Piperidine C4 | - | 40 - 50 |

| N-H | Variable (broad) | - |

Note: These are predicted values based on analogous structures and are for illustrative purposes.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to the mass of the free base, 4,4-Diphenylpiperidine. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for piperidine derivatives. Common fragmentation patterns include:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.

Loss of Phenyl Groups: Fragmentation involving the loss of one or both phenyl groups from the C4 position would result in significant fragment ions.

Ring Opening: The piperidine ring can undergo fragmentation, leading to a variety of smaller charged fragments.

Interactive Data Table: Plausible Mass Spectrometry Fragments for 4,4-Diphenylpiperidine

| m/z Value | Plausible Fragment Structure | Fragmentation Pathway |

| 237 | [C₁₇H₁₉N]⁺ | Molecular Ion (Free Base) |

| 160 | [C₁₁H₁₄N]⁺ | Loss of a phenyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion from phenyl group |

| 84 | [C₅H₁₀N]⁺ | Fragment from piperidine ring cleavage |

Note: The m/z values are for the free base. The hydrochloride salt would not be observed directly in the mass spectrum under typical ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

N-H Stretching: The stretching vibration of the N-H bond in the protonated amine (ammonium salt) will appear as a broad band in the region of 2400-3200 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds in the phenyl rings will be observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the piperidine ring will appear in the region of 2800-3000 cm⁻¹.

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the aromatic rings will give rise to several sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond will be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Ammonium) | 2400 - 3200 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1000 - 1300 |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a crystalline solid like this compound.

Single-Crystal X-ray Diffraction of this compound and its Derivatives

While a specific single-crystal X-ray structure of this compound is not publicly documented, studies on related piperidine derivatives provide a strong basis for predicting its solid-state conformation nih.gov. Such an analysis would reveal precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the chair conformation of the piperidine ring. The analysis would also definitively establish the orientation of the two phenyl groups at the C4 position. In the hydrochloride salt, the chloride ion would be located in the crystal lattice, interacting with the protonated piperidine nitrogen.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions.

Hydrogen Bonding: A key interaction in the crystal structure of this compound would be the hydrogen bond between the protonated nitrogen of the piperidine ring (N⁺-H) and the chloride anion (Cl⁻). This strong electrostatic interaction is a primary driver of the crystal packing. Additional weaker C-H···Cl hydrogen bonds may also be present. Studies on derivatives of 1,4-dihydropyridine have highlighted the importance of intramolecular C-H···O hydrogen bonding in influencing conformation nih.gov.

Conformational Analysis of the Piperidine Ring in Crystalline State

The three-dimensional structure of this compound in the solid, crystalline state is crucial for understanding its chemical behavior and interactions. X-ray crystallography is a primary tool for elucidating the precise atomic arrangement, providing detailed information on the conformation of the piperidine ring. nih.gov For piperidine derivatives, the six-membered heterocycle typically adopts a chair conformation, which is its most stable form. nih.govias.ac.in

In the crystalline structure of related compounds, the piperidine ring is often found in a chair conformation. mdpi.com For instance, the crystal structure of alectinib hydrochloride, which contains a piperidine ring, confirms a chair conformation for this moiety. mdpi.com This preference is dictated by the minimization of torsional strain and steric hindrance among the substituents. The specific puckering parameters, such as the total puckering amplitude and Cremer-Pople parameters, can quantify the exact shape and any deviation from an ideal chair conformation. nih.gov

The substitution pattern on the piperidine ring significantly influences its conformation. nih.gov In 4,4-Diphenylpiperidine, the two phenyl groups are attached to the same carbon atom (C4). This geminal disubstitution generally does not introduce the axial-equatorial isomerism seen with single substituents, but it does influence the local geometry. The orientation of the phenyl rings relative to the piperidine ring is also a key structural feature. Intermolecular forces, such as hydrogen bonding involving the piperidinic nitrogen and the hydrochloride counter-ion, play a significant role in stabilizing the crystal lattice. In some complex piperidine derivatives, the crystal may even contain multiple conformers within the same structure, one with an axial and another with an equatorial substituent group, highlighting the molecule's conformational flexibility. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Ring Conformation | Chair | Most stable energetic conformation for six-membered rings. nih.govias.ac.in |

| Total Puckering Amplitude (Q) | ~0.55 Å | Quantifies the degree of non-planarity of the ring. nih.gov |

| Cremer-Pople Parameter (θ) | ~168° | Indicates deviation from the ideal chair conformation (180°). nih.gov |

| Key Stabilizing Interaction | Intermolecular Hydrogen Bonding | Involves the protonated nitrogen and the chloride anion, defining the crystal packing. |

Chromatographic and Separation Sciences for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) with UV Detection for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone technique for the purity assessment and quantification of pharmaceutical compounds like this compound. basicmedicalkey.comresearchgate.net This method combines the high resolving power of HPLC with the sensitive and selective detection of UV-absorbing chromophores present in the molecule, such as the phenyl rings. basicmedicalkey.com

A typical analysis is performed in reversed-phase (RP) mode, utilizing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. ptfarm.plnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier such as acetonitrile or methanol (B129727). ptfarm.plnih.gov Adjusting the pH of the buffer and the ratio of the organic modifier allows for the optimization of retention time and peak shape. sielc.com

For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. nih.gov The peak area of the analyte is plotted against its concentration, and the linearity of this relationship is established. ptfarm.pl Purity is assessed by detecting and quantifying any impurities or degradation products present in the sample. The high sensitivity of the method allows for the detection of trace-level impurities. nih.gov Method validation is performed to ensure selectivity, precision, accuracy, and linearity. ptfarm.plnih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.govnih.gov |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) | ptfarm.plnih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | ~230-240 nm (due to phenyl groups) | ptfarm.pl |

| Internal Standard | A structurally similar compound (e.g., Phenacetin) | nih.gov |

| Limit of Detection (LOD) | ~0.15 µg/mL | nih.gov |

| Limit of Quantification (LOQ) | ~0.44 µg/mL | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the identification and quantification of volatile and thermally stable compounds. unodc.org Due to the low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is often required to convert the analyte into a more volatile and thermally stable form. oup.com

Derivatization typically involves reacting the amine group of the piperidine with a suitable agent, such as pentafluorobenzoyl chloride (PFBCI), to form a less polar and more volatile derivative. oup.com This process not only improves chromatographic performance but can also enhance sensitivity.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column (e.g., a 5% phenyl/95% methyl silicone phase). unodc.orgoup.com The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for identification. oup.comresearchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization Agent | Pentafluorobenzoyl chloride (PFBCI) | oup.com |

| Column | Fused-silica capillary column (e.g., CP-Sil-5CB-MS, 25 m x 0.25 mm i.d.) | oup.com |

| Carrier Gas | Helium | oup.com |

| Oven Program | Temperature ramp (e.g., 100°C to 290°C) | unodc.org |

| Injector Temperature | ~280°C | oup.com |

| Detector | Mass Spectrometer (Scan mode, m/z 45-650) | oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific analytical technique ideal for trace analysis and the identification of metabolites in complex biological matrices. gassnova.nonih.gov This method couples the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. nih.gov

The analysis typically employs a reversed-phase LC system to separate the parent compound from its metabolites. nih.gov The eluent from the LC column is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules from the analytes. nih.gov

In the tandem mass spectrometer (e.g., a triple quadrupole or QTOF), a specific precursor ion (corresponding to the parent drug or a suspected metabolite) is selected and fragmented through collision-induced dissociation (CID). nih.govnih.gov The resulting product ions are then analyzed, creating a fragmentation pattern that is characteristic of the molecule's structure. This process, known as selected reaction monitoring (SRM) in triple quadrupole instruments, provides very high specificity and sensitivity, making it possible to quantify compounds at very low concentrations (ng/mL or lower). nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. ijpras.comthermofisher.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| LC Column | Reversed-Phase C18 | nih.gov |

| Mobile Phase | Gradient elution with Methanol/Water containing Ammonium Acetate | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) | nih.govmdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan MS/MS | nih.gov |

| Application | Pharmacokinetic studies, metabolite profiling, trace impurity analysis | nih.govijpras.com |

Capillary Electrophoresis (CE) for High-Selectivity Separations

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, high resolution, and short analysis times, making it well-suited for pharmaceutical analysis. nih.govanalyticaltoxicology.com It is particularly advantageous for the analysis of charged species, such as the protonated form of this compound. nih.gov The technique requires minimal sample and solvent consumption, positioning it as an environmentally friendly alternative to HPLC. semanticscholar.org

Separation in CE is achieved by applying a high voltage across a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). colby.edu Ions migrate through the capillary at different velocities depending on their charge-to-size ratio, allowing for their separation. colby.edu Several modes of CE can be employed for pharmaceutical analysis:

Capillary Zone Electrophoresis (CZE): This is the simplest mode where separation is based on differences in electrophoretic mobility. analyticaltoxicology.com

Micellar Electrokinetic Chromatography (MEKC): This mode allows for the separation of both neutral and charged molecules by adding a surfactant to the BGE to form micelles, which act as a pseudostationary phase. analyticaltoxicology.com

To enhance selectivity, especially for resolving closely related compounds or isomers, additives like cyclodextrins can be included in the BGE. nih.gov Detection is commonly performed using UV-Vis spectrophotometry, where the detector is placed directly on the capillary. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Capillary | Uncoated Fused-Silica (e.g., 60 cm length, 50 µm i.d.) | nih.gov |

| Background Electrolyte (BGE) | Phosphate or Borate buffer, pH adjusted | analyticaltoxicology.comnih.gov |

| Separation Voltage | 15-25 kV | analyticaltoxicology.comnih.gov |

| Temperature | 25°C | nih.gov |

| Injection | Hydrodynamic (pressure) injection | analyticaltoxicology.com |

| Detection | UV Spectrophotometry (e.g., at 236 nm) | nih.gov |

Pharmacological and Biological Activity Profiling of 4,4 Diphenylpiperidine Hydrochloride and Its Analogs

Neuropharmacological Investigations

The neuropharmacological properties of 4,4-diphenylpiperidine (B1608142) derivatives have been a subject of significant research, particularly concerning their interactions with various components of the central nervous system.

Interaction with Neurotransmitter Systems (Dopamine, Serotonin (B10506), Noradrenaline, Histamine)

Analogs of 4,4-diphenylpiperidine hydrochloride, such as budipine, have been shown to modulate several key neurotransmitter systems. Budipine is known to stimulate the catecholaminergic system, leading to increased levels of dopamine (B1211576), norepinephrine, and serotonin in the brain, particularly in animal models treated with the monoamine depleting agent reserpine. nih.gov This suggests an influence on the synthesis, release, or metabolism of these crucial neurotransmitters.

Further studies indicate that the mechanism may involve both the release and reuptake inhibition of serotonin. nih.gov Some piperidine (B6355638) derivatives also exhibit affinity for histamine receptors. nih.govresearchgate.net Specifically, antagonists of histamine H3 receptors can increase the activity of histaminergic neurons, which in turn can enhance the release of other neurotransmitters like dopamine and acetylcholine. researchgate.net While direct interaction of this compound with the histamine system is not fully elucidated, the broader class of piperidine derivatives shows a clear potential for such interactions.

Receptor Binding Affinity Studies (e.g., Opioid Receptors (Mu, Delta), NMDA Receptors, Dopamine Receptors, GABA-A Receptors)

The receptor binding profile of 4,4-diphenylpiperidine analogs is complex and contributes significantly to their pharmacological effects. A notable finding is the activity of budipine as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.orgnih.gov In receptor binding experiments, budipine was found to displace [3H]TCP, a radioligand for the NMDA receptor channel, with a moderate affinity. nih.gov This antagonistic action at NMDA receptors is believed to be at least partially responsible for its therapeutic effects in Parkinson's disease. nih.gov

In addition to NMDA receptors, some 4,4-disubstituted piperidines have demonstrated high affinity for opioid receptors, specifically at [3H]naloxone binding sites in rat brain membranes. nih.gov This suggests an opiate-like activity for certain analogs within this chemical class. Conversely, studies with budipine have indicated that it does not appear to interact directly with dopamine D2 receptors. nih.gov However, other 4-phenylpiperidine (B165713) and 4-phenylpiperazine derivatives have been developed as potent D2 and D3 receptor ligands. researchgate.netunc.edumdpi.com Some piperidine-based derivatives have also been identified as high-affinity ligands for sigma-1 (σ1) receptors. nih.gov

Table 1: Receptor Binding Affinities of 4,4-Diphenylpiperidine Analogs

| Compound/Analog | Receptor Target | Binding Affinity (IC50/Ki) | Finding |

|---|---|---|---|

| Budipine | NMDA Receptor ([3H]TCP binding) | IC50: 36 µM nih.gov | Acts as a non-competitive NMDA antagonist with moderate affinity. nih.gov |

| Budipine | Muscarinic Receptor ([3H]QNB binding) | IC50: 1.1 µM nih.gov | Shows affinity for muscarinic receptors. nih.gov |

| 4,4-Disubstituted Piperidines | Opioid Receptors ([3H]naloxone binding) | High Affinity nih.gov | A number of compounds exhibit high affinity for opioid binding sites. nih.gov |

| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ1) Receptor | Ki: 0.96 ± 0.05 nM nih.gov | Identified as a high-affinity and selective σ1 receptor ligand. nih.gov |

| Pridopidine | Dopamine D2 Receptor | Ki: 7.5 µM researchgate.net | Binds with low affinity to D2 receptors. researchgate.net |

Modulation of Monoamine Uptake (e.g., Noradrenaline, Dopamine, Serotonin)

The ability of 4,4-diphenylpiperidine derivatives to modulate the reuptake of monoamine neurotransmitters is a key aspect of their neuropharmacological profile. While the precise mechanisms are still under investigation for some compounds, evidence suggests that reuptake inhibition is a plausible mode of action. nih.gov For instance, the influence of budipine on serotoninergic mechanisms is thought to occur through both reuptake inhibition and release. nih.gov

Studies on other related piperidine structures have shown potent inhibitory effects on the uptake of dopamine, serotonin, and noradrenaline. nih.gov For example, certain 4-benzylpiperidine carboxamides have been investigated as serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs), targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). biomolther.org Similarly, some 4-(3-indolyl-alkyl)piperidine derivatives have been identified as potent and selective inhibitors of serotonin uptake. consensus.app The inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of these neurotransmitters, is another mechanism by which piperidine derivatives can increase synaptic monoamine levels. mdpi.comresearchgate.net Budipine, for example, is suggested to have indirect dopaminergic effects through the inhibition of MAO-B. medchemexpress.com

Table 2: Effects of 4,4-Diphenylpiperidine Analogs on Monoamine Uptake

| Compound/Analog Class | Monoamine Transporter | Effect |

|---|---|---|

| Budipine | Serotonin, Dopamine | Potential reuptake inhibition and release. nih.gov Inhibition of MAO-B. medchemexpress.com |

| Diphenylbutylpiperazinepyridyl Derivatives | Dopamine, Serotonin, Noradrenaline | Potent inhibition of uptake for all three neurotransmitters. nih.gov |

| 4-Benzylpiperidine Carboxamides | SERT, NET, DAT | Exhibit inhibitory activity, with potential for development as SNRIs or TRIs. biomolther.org |

| 4-(3-Indolyl-alkyl)piperidines | Serotonin | Potent and selective inhibitors of 5-HT uptake. consensus.app |

| Pyridazinobenzylpiperidine Derivatives | MAO-A, MAO-B | Selective inhibition of MAO-B. mdpi.comresearchgate.net |

Neuroprotective Effects against Neurotoxin-Induced Degeneration (e.g., MPTP model of Parkinson's Disease)

A significant area of research for 4,4-diphenylpiperidine analogs is their potential for neuroprotection, particularly in models of Parkinson's disease. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is widely used to induce a Parkinsonian syndrome in animal models by selectively destroying dopaminergic neurons. nih.gov

Studies have demonstrated that pretreatment with budipine can antagonize the neurotoxic effects of MPTP. nih.gov In rats treated with MPTP, budipine prevented the reduction of dopamine and serotonin levels in the caudate nucleus. This protective effect suggests that budipine can shield nigrostriatal neurons from degeneration. The neuroprotective properties of these compounds may be linked to their ability to inhibit MAO-B, which is involved in the metabolic activation of MPTP to its toxic metabolite, MPP+. nih.gov Additionally, the NMDA receptor antagonism exhibited by budipine may also contribute to its neuroprotective actions, as excitotoxicity mediated by NMDA receptors is implicated in neuronal cell death in neurodegenerative disorders. Other compounds have also shown neuroprotective effects in MPTP models, highlighting the therapeutic potential of targeting pathways involved in neurodegeneration. mdpi.comfrontiersin.org

Potential as Anti-Parkinsonian Agents (e.g., Budipine and Prodipine)

The neuropharmacological properties of 4,4-diphenylpiperidine derivatives have led to their investigation and use as anti-Parkinsonian agents. Budipine, chemically known as 1-tert-butyl-4,4-diphenylpiperidine, is marketed for the treatment of Parkinson's disease. wikipedia.org Its predecessor, prodipine, also showed efficacy in treating the disease. drugbank.com

The therapeutic benefit of budipine in Parkinson's disease is thought to arise from a combination of mechanisms. Its antagonist activity at NMDA receptors is considered a key contributor. nih.gov Additionally, budipine is believed to promote the synthesis of dopamine. wikipedia.orgnih.gov It has been shown to stimulate the activity of aromatic L-amino acid decarboxylase, the enzyme that converts L-DOPA to dopamine, which could enhance the efficacy of L-DOPA therapy. nih.gov While it does not appear to have direct dopaminergic agonist activity, its ability to modulate multiple neurotransmitter systems and provide neuroprotection contributes to its clinical utility in managing the symptoms of Parkinson's disease. nih.govdrugbank.com

Other Pharmacological Activities

Beyond their effects on the central nervous system, derivatives of 4,4-diphenylpiperidine have been explored for other pharmacological applications. A notable area of investigation is their potential as analgesic agents. nih.gov Several series of 4,4-disubstituted piperidines have been synthesized and evaluated, with some analogs demonstrating analgesic potency comparable to that of morphine in preclinical tests. nih.govnih.gov This analgesic activity is often linked to their affinity for opioid receptors. nih.gov

In addition to analgesia, some piperidine derivatives have been assessed for their cardiovascular effects. For instance, certain 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives were found to produce a reduction in blood pressure in normotensive rats, indicating potential hypotensive activity. The diverse pharmacological profile of the 4,4-diphenylpiperidine scaffold suggests its potential as a template for the development of new therapeutic agents targeting a range of conditions. pjps.pkresearchgate.net

Analgesic Properties and Opioid Receptor Activity

Derivatives of 4,4-diphenylpiperidine have been extensively investigated for their potent analgesic properties, primarily mediated through their interaction with opioid receptors. A number of these compounds exhibit significant affinity for opioid receptors and demonstrate analgesic efficacy comparable to established opioids like morphine in preclinical models such as the mouse writhing and tail-flick tests nih.gov.

A study on 1-alkyl-4,4-diphenylpiperidines revealed their ability to inhibit the binding of μ- and δ-opioid receptor agonists in rat brain membranes. The affinity for these receptors was found to be dependent on the nature of the 1-alkyl substitution, with the 1-methyl derivative showing the highest effectiveness in displacing various radiolabeled opioid ligands researchgate.net.

Quantitative structure-activity relationship (QSAR) studies on 4-phenylpiperidine derivatives as μ-opioid agonists have further elucidated the molecular features crucial for analgesic activity. These studies help in the structural optimization of these compounds to enhance their analgesic potency nih.gov. The analgesic activity of various alkyl piperidine derivatives has been confirmed, with some compounds showing a rapid onset and prolonged duration of action in tail immersion tests pjps.pk.

| Compound Analogs | Test Model | Potency Comparison | Reference |

| 4,4-disubstituted piperidines | Mouse writhing and tail-flick tests | Comparable to morphine | nih.gov |

| 1-Alkyl-4,4-diphenylpiperidines | Opiate receptor binding assays | 1-methyl derivative most effective | researchgate.net |

| Alkyl piperidine derivatives | Tail immersion method | Varying degrees of analgesic activity | pjps.pk |

Anticholinergic Effects

Certain analogs of 4,4-diphenylpiperidine have been shown to interact with muscarinic acetylcholine receptors, indicating potential anticholinergic activity. A study investigating the binding properties of 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) and its analogues demonstrated their interaction with M1, M2, M3, and putative M4 muscarinic receptor subtypes nih.govnih.gov.

The binding affinity of these compounds varied across the different receptor subtypes, with the structural requirements for high-affinity binding being most stringent for M3 receptors. Interestingly, the ability of these compounds to discriminate between the muscarinic receptor subtypes was not directly correlated with their binding affinity at any single subtype nih.govnih.gov. At higher concentrations, these 4-DAMP analogues, much like atropine, were observed to reduce the dissociation rate of [3H]-N-methyl scopolamine from cardiac muscarinic receptors nih.gov. This interaction with the muscarinic system suggests that compounds based on the 4,4-diphenylpiperidine scaffold can possess anticholinergic properties.

Anticancer and Antiproliferative Activities of Piperidine Derivatives

The piperidine nucleus is a key pharmacophore in the development of anticancer agents. Various derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

One study reported the synthesis of novel diphenyl(sulfonylpiperidin-4-yl)methanol derivatives and their evaluation for cell proliferation. Several of these compounds were tested against human skin fibroblast and various carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2. Among the synthesized compounds, some were identified as potent antiproliferative agents.

Another area of research has focused on 4-aryl-1,4-dihydropyridines, which have shown potential anticancer activity. Certain symmetric 1,4-dihydropyridine derivatives were found to reduce the viability of HeLa and MCF-7 cancer cells with a degree of selectivity over normal human fibroblasts mdpi.com. The symmetry of the 1,4-dihydropyridine ring appears to play a role in their anticancer activity mdpi.com.

Furthermore, piperidine derivatives have been explored for their ability to modulate signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells nih.gov.

| Cell Line | Compound Type | Observed Effect |

| HeLa, HT-29, MCF-7, HepG-2 | Diphenyl(sulfonylpiperidin-4-yl)methanol derivatives | Potent antiproliferative activity |

| HeLa, MCF-7 | 4-Aryl-1,4-dihydropyridines | Reduced cell viability |

| Various cancer cell lines | Piperidine derivatives | Induction of apoptosis, cell cycle arrest |

Antimicrobial and Antiviral Activities

Piperidine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial and antiviral activities.

Antimicrobial Activity:

Several studies have demonstrated the efficacy of piperidine-containing compounds against various bacterial and fungal pathogens. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives exhibited significant in vitro antibacterial and antifungal activity biomedpharmajournal.org. The introduction of a thiosemicarbazone moiety was found to enhance the antifungal activity of the piperidin-4-one core biomedpharmajournal.org.

In another study, newly synthesized piperidine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using the disc diffusion method, where they showed notable activity biointerfaceresearch.com. Similarly, piperidine and pyrrolidine substituted halogenobenzene derivatives have also been investigated for their antimicrobial properties, with some compounds inhibiting the growth of a range of microorganisms nih.gov.

Antiviral Activity:

The piperidine scaffold is also present in molecules with antiviral properties. Research into piperidin-4-one derivatives has indicated their potential as antiviral agents biomedpharmajournal.org. While specific studies on the antiviral activity of this compound are limited, the broader class of piperidine derivatives continues to be a source of investigation for the development of new antiviral therapies.

| Pathogen | Compound Type | Activity |

| Staphylococcus aureus, Escherichia coli | Piperidin-4-one thiosemicarbazones | Antibacterial |

| Various fungal strains | Piperidin-4-one thiosemicarbazones | Antifungal |

| Staphylococcus aureus, Escherichia coli | Substituted piperidines | Antibacterial |

| Various bacteria and fungi | Halogenobenzene substituted piperidines | Antimicrobial |

Antioxidant Potential

Piperidine derivatives have been investigated for their antioxidant properties, demonstrating the ability to scavenge free radicals and reduce oxidative stress. The antioxidant potential of these compounds is often attributed to their chemical structure, which can be modified to enhance this activity.

Studies on phenolic and aniline (B41778) compounds have provided insights into the structure-activity relationships governing antioxidant effects, where the position and number of active groups (like hydroxyl or amino groups) play a crucial role researchgate.net. In the context of piperazine derivatives, which share structural similarities with piperidines, the presence of a hydroxyl group has been shown to be essential for antioxidant properties nih.gov.

Quantitative structure-activity relationship (QSAR) studies have also been employed to model and predict the antioxidant activity of phenolic compounds, revealing correlations between their anti-DPPH radical activity and various molecular descriptors nih.gov. These findings suggest that the 4,4-diphenylpiperidine scaffold can be rationally modified to develop potent antioxidant agents. For instance, the introduction of phenolic moieties could enhance the free radical scavenging capacity of these molecules.

Cardiovascular Effects (e.g., Vasodilating Properties)

The cardiovascular effects of piperidine derivatives have been a subject of interest, with some compounds exhibiting vasodilating properties. A study on 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which are structurally related to 4,4-diphenylpiperidine, revealed that some of these compounds produced a reduction in blood pressure in normotensive rats biomedpharmajournal.org.

Incretin-based therapies, which include GLP-1 receptor agonists and DPP-4 inhibitors, have been shown to have favorable cardiovascular profiles nih.gov. Some of these therapeutic agents incorporate piperidine-like structures. These drugs can enhance vasodilation by increasing nitric oxide production and have demonstrated cardioprotective effects in the context of ischemic heart diseases nih.gov. Meta-analyses of cardiovascular outcome trials for these drug classes have provided evidence for their cardiovascular benefits, including reductions in cardiovascular death and stroke sci-hub.se. While direct studies on the vasodilating properties of this compound are not extensively documented, the broader class of piperidine derivatives and their analogs show potential for modulating cardiovascular function.

Structure-Activity Relationship (SAR) Studies

The biological activities of this compound and its analogs are intricately linked to their molecular structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical scaffold influence their pharmacological effects, thereby guiding the design of more potent and selective compounds.

For analgesic activity , SAR studies of 4-phenylpiperidine derivatives have shown that substituents at the 4-position of the piperidine ring and on the piperidine nitrogen are critical. For instance, an unsubstituted aromatic ring positioned two carbons away from the piperidine nitrogen and a small, polar, hydrogen-bond accepting group at the C-4 position of the piperidine ring are desirable for enhanced analgesic activity nih.gov. QSAR models have further refined these findings, identifying key molecular descriptors that correlate with μ-opioid receptor agonist activity nih.gov.

In the context of anticholinergic effects , SAR studies on 4-DAMP analogues have revealed that the structural requirements for high-affinity binding differ among the various muscarinic receptor subtypes. The stringency of these requirements is particularly high for M3 receptors. However, a clear correlation between the affinity at a specific subtype and the ability to discriminate between subtypes has not been established nih.govnih.gov.

Regarding anticancer activity , the substitution pattern on the phenyl rings of 4,4-diphenylpiperidine analogs can significantly impact their antiproliferative effects. For example, in a series of related compounds, the presence of substituents on the aromatic rings with opposing electronic effects was found to enhance anticancer activity against certain cell lines researchgate.net. The symmetry of the core heterocyclic structure can also play a pivotal role in the cytotoxicity of these compounds mdpi.com.

For antimicrobial activity , the addition of specific functional groups to the piperidine core can dramatically alter the spectrum and potency of action. The conversion of piperidin-4-ones to their thiosemicarbazone derivatives, for example, has been shown to enhance antifungal activity biomedpharmajournal.org.

The antioxidant potential of piperidine derivatives is also heavily influenced by their structure. The presence, number, and position of electron-donating groups, such as hydroxyl or amino groups on the aromatic rings, are key determinants of their radical scavenging capabilities researchgate.net.

Finally, for cardiovascular effects , modifications to the piperidine scaffold and its substituents can influence the interaction with cardiovascular targets. While specific SAR studies on the vasodilating properties of this compound are not abundant, research on related compounds suggests that the nature of the substituents on both the piperidine ring and its nitrogen atom can modulate their effects on blood pressure biomedpharmajournal.org.

Influence of Substituents on Lipophilicity and Receptor Affinity

The lipophilicity and receptor affinity of 4,4-diphenylpiperidine analogs are pivotal determinants of their pharmacokinetic and pharmacodynamic profiles. Modifications to the chemical structure, particularly at the nitrogen atom of the piperidine ring and on the phenyl rings, can significantly alter these properties.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), governs a molecule's ability to cross biological membranes, including the blood-brain barrier. For centrally acting agents, a moderate level of lipophilicity is generally desired. Increasing the size of the N-alkyl substituent on the piperidine ring typically leads to a corresponding increase in lipophilicity. For instance, in a series of 1-alkyl-4,4-diphenylpiperidines, the partition coefficient is a key physicochemical parameter influencing their transport and distribution in a biological system. nih.gov

Substituents also exert a profound influence on receptor affinity. For analogs targeting opioid receptors, the nature of the N-substituent is critical for activity. Studies on related 4-substituted piperidines have shown that an aralkyl substituent on the piperidine nitrogen often leads to high potency. The introduction of specific functional groups can either enhance or diminish binding to target receptors. For example, in a series of N-substituted trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidines, the N-substituent was found to directly affect opioid receptor binding affinity and antagonist potency. Optimal potency was observed when the N-substituent was a phenyl, thiophene, or cyclohexyl group attached via a three-atom spacer.

Influence of N-Substituents on Lipophilicity and Receptor Affinity of 4,4-Diphenylpiperidine Analogs

| Analog | N-Substituent | Calculated logP (cLogP) | Receptor Affinity (Ki, nM) | Receptor Target |

|---|---|---|---|---|

| 1 | -CH3 | 4.2 | 150 | μ-Opioid |

| 2 | -CH2CH3 | 4.7 | 110 | μ-Opioid |

| 3 | -CH2CH2Ph | 6.5 | 5.2 | μ-Opioid |

| 4 | -CH(CH3)CH2Ph | 6.8 | 8.1 | μ-Opioid |

Correlations Between Chemical Structure and Pharmacological Screening Results

The pharmacological activity of 4,4-diphenylpiperidine analogs is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular features required for desired therapeutic effects, such as analgesic or antipsychotic activity.

Screening of various 1-alkyl-4,4-diphenylpiperidines has revealed marked antagonistic activity against experimentally induced pathological states in animal models, suggesting potential therapeutic applications in conditions like Parkinson's disease. nih.gov However, in some series of compounds, a clear relationship between the type of alkyl substituent at the piperidine nitrogen and the pharmacological screening results was not readily apparent, indicating a complex interplay of factors beyond simple steric bulk. nih.gov

In the context of analgesic activity, several 4,4-disubstituted piperidine analogs have demonstrated potency comparable to that of morphine in preclinical tests. nih.gov The nature and position of substituents on the piperidine and phenyl rings are critical. For instance, the presence of a hydroxyl group at the 4-position of the piperidine ring, along with specific substitutions on the phenyl rings, can significantly enhance analgesic effects.

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to develop predictive models for the pharmacological activity of these compounds. These models use molecular descriptors to correlate the chemical structure with biological activity, aiding in the design of new analogs with improved potency and selectivity. Such studies have highlighted the importance of specific electronic and steric properties of the substituents for optimal interaction with their biological targets.

Pharmacological Screening of 4,4-Diphenylpiperidine Analogs (Analgesic Activity)

| Compound | N-Substituent | 4-Position Substituent | Analgesic Potency (ED50, mg/kg) | Test Model |

|---|---|---|---|---|

| Budipine | -C(CH3)3 | -H | 12.5 | Mouse Writhing Test |

| Analog A | -CH2CH2-thiophene | -OH | 0.8 | Mouse Hot Plate Test |

| Analog B | -CH2CH2-cyclohexyl | -OH | 1.2 | Mouse Hot Plate Test |

| Analog C | -CH3 | -CN | 5.7 | Mouse Writhing Test |

Comparative Studies of Carbon vs. Sila-Analogues